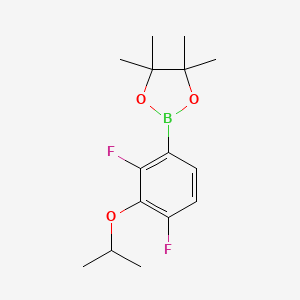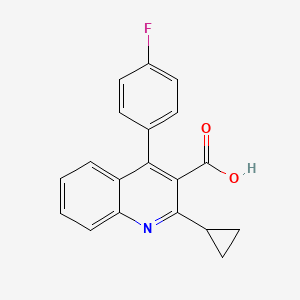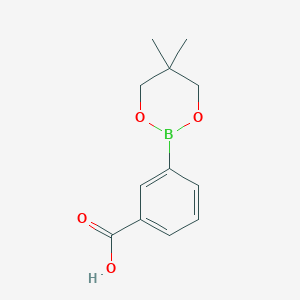
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a benzoic acid moiety attached to a dioxaborinane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with boronic acid esters. One common method includes the reaction of 5,5-dimethyl-1,3,2-dioxaborinane with benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production .
化学反应分析
Types of Reactions: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted benzoic acids .
科学研究应用
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal in the synthesis of biaryl compounds.
Biology: The compound is explored for its potential in biological labeling and imaging due to its boron content.
Medicine: Research is ongoing to investigate its role in drug delivery systems and as a potential therapeutic agent.
Industry: It is utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability is crucial for its role in catalytic processes and organic synthesis .
相似化合物的比较
- 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
- 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Comparison: Compared to these similar compounds, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts distinct reactivity and solubility properties. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .
属性
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO4/c1-12(2)7-16-13(17-8-12)10-5-3-4-9(6-10)11(14)15/h3-6H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCORPYRERNVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
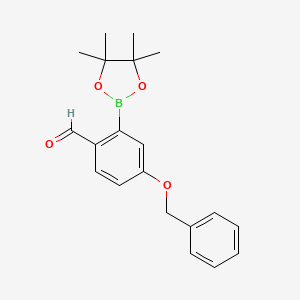
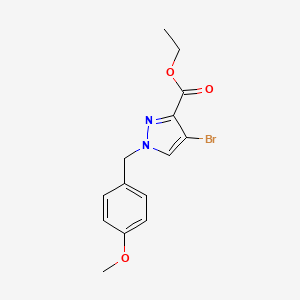
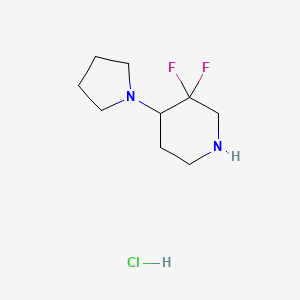
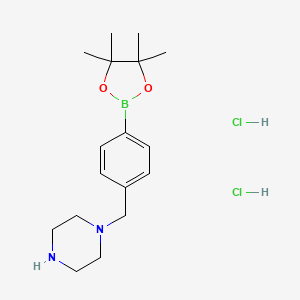
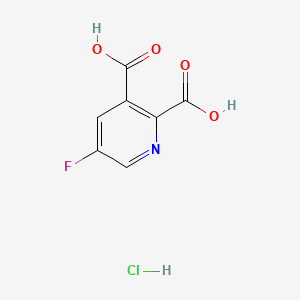
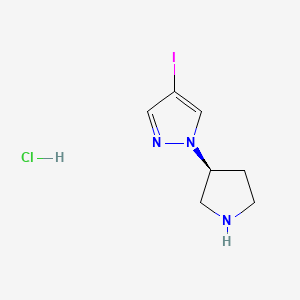
![2-Amino-7-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8240783.png)
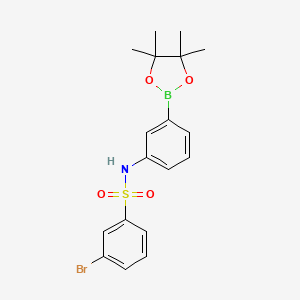
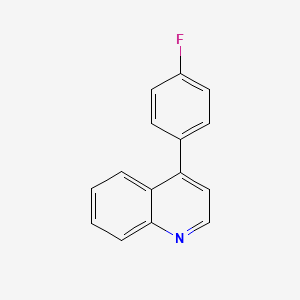
![(2S,3R,4R,5S,6R)-6-(Hydroxymethyl)-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)tetrahydro-2H-pyran-2,4,5-triol](/img/structure/B8240806.png)
